2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene
Overview
Description
2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C12H17BrO3S and a molecular weight of 321.23 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonylpropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene typically involves the bromination of 1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure with a fluorine atom instead of the methylsulfonyl group.
1-Bromo-2,3-dimethyl-4-(methylsulfonyl)benzene: Similar structure with different positions of the substituents.
Uniqueness
2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene is unique due to the presence of the methylsulfonylpropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3S/c1-9-7-11(8-10(2)12(9)13)16-5-4-6-17(3,14)15/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNCIMZVAMSCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197529 | |
Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372195-69-1 | |
Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1372195-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372195691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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